1-Octylthymine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

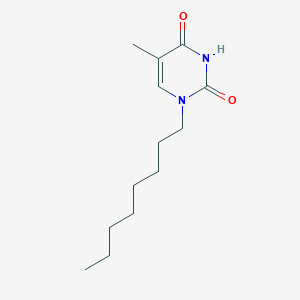

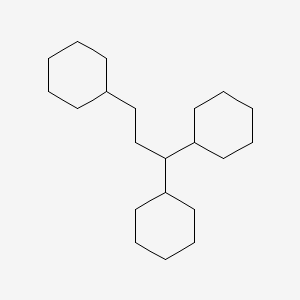

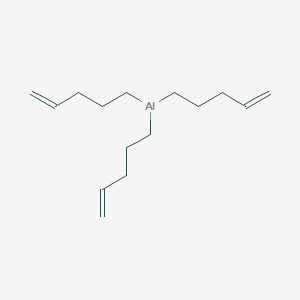

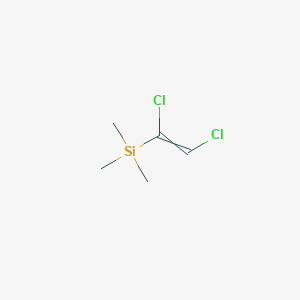

1-Octylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. It is characterized by the addition of an octyl group to the nitrogen atom at the 1-position of the thymine ring. This modification enhances its hydrophobic properties, making it useful in various scientific and industrial applications.

Preparation Methods

1-Octylthymine can be synthesized through several methods, including:

Chemical Reactions Analysis

Scientific Research Applications

1-Octylthymine has several applications in scientific research:

Supramolecular Chemistry: It is used in the study of hydrogen bonding interactions and the assembly of supramolecular structures.

Polymer Chemistry:

Photochemistry: The photoreactive properties of this compound make it useful in the study of photodimerization and other photochemical processes.

Mechanism of Action

The primary mechanism of action of 1-octylthymine involves hydrogen bonding interactions. It forms stable hydrogen bonds with complementary nucleobases, such as adenine derivatives. These interactions are crucial in the formation of supramolecular structures and the mediation of polymerization processes .

Comparison with Similar Compounds

1-Octylthymine can be compared with other alkylthymine derivatives, such as:

1-Methylthymine: Similar to this compound but with a methyl group instead of an octyl group. It has different hydrophobic properties and reactivity.

1-Butylthymine: Contains a butyl group, offering intermediate hydrophobicity between 1-methylthymine and this compound.

1-Decylthymine: Features a decyl group, providing even greater hydrophobicity than this compound.

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for specific applications in supramolecular chemistry and polymer science .

Properties

CAS No. |

54565-90-1 |

|---|---|

Molecular Formula |

C13H22N2O2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

5-methyl-1-octylpyrimidine-2,4-dione |

InChI |

InChI=1S/C13H22N2O2/c1-3-4-5-6-7-8-9-15-10-11(2)12(16)14-13(15)17/h10H,3-9H2,1-2H3,(H,14,16,17) |

InChI Key |

ZZIRNSWKIIZQSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C=C(C(=O)NC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)